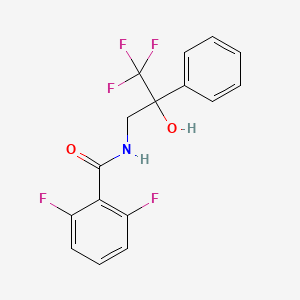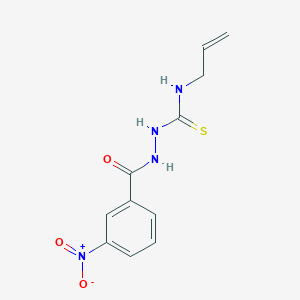
4-Bromo-2-fluoro-1-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-1-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a fluoromethyl group.
Méthodes De Préparation
The synthesis of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the reaction of 4-bromo-2-fluorotoluene with a fluorinating agent under controlled conditions. The reaction can be carried out in the presence of a catalyst such as iron(III) bromide or aluminum tribromide to facilitate the substitution reactions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Bromo-2-fluoro-1-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives under appropriate conditions.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-1-(fluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and atypical antipsychotic agents
Agrochemicals: The compound serves as a precursor for the synthesis of agrochemical intermediates, which are used in the production of pesticides and herbicides.
Materials Science: It is utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-1-(fluoromethyl)benzene depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins . In materials science, its electronic properties can influence the behavior of polymers or liquid crystals, affecting their conductivity or optical characteristics.
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluoro-1-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a similar structure but lacks the fluoromethyl group, which can result in different reactivity and applications.
2-Bromo-5-fluorobenzotrifluoride: This compound contains a trifluoromethyl group instead of a fluoromethyl group, leading to different electronic properties and uses.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: This compound has an additional methoxyethoxy group, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Propriétés
IUPAC Name |
4-bromo-2-fluoro-1-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXBEGYNCUAPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/new.no-structure.jpg)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)
![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)
![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)
![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)
